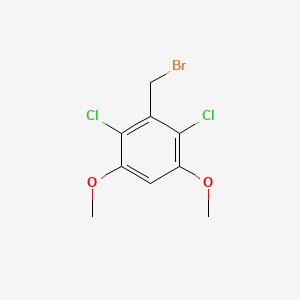
3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene
Descripción general
Descripción
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, gas, color, etc.) and any distinctive odors .
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This could involve various chemical reactions, purification methods, and yield percentages .Molecular Structure Analysis
Molecular structure analysis involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in a molecule .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This could involve reactions with various reagents, conditions required for the reaction, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be predicted based on the compound’s structure and are confirmed through experimental analysis .Aplicaciones Científicas De Investigación
Synthesis and Conversion into Functionalized Compounds
- Regioselective Bromination and Sulfur-Functionalized Derivatives : 3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene and similar compounds have been explored for their ability to undergo regioselective bromination. This process yields various bromination products, including new sulfur-containing quinone derivatives (Aitken et al., 2016).
Polymer Synthesis
- Hyperbranched Polyethers : Compounds like 5-(Bromomethyl)-1,3-dihydroxybenzene, which are closely related to 3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene, have been used in the synthesis of hyperbranched polyethers. These polymers show potential for various industrial applications due to their unique structural properties (Uhrich et al., 1992).
Fullerene Chemistry
- [60]Fullerene Bisadducts : The reaction of [60]fullerene with o-quinodimethane species derived from similar bromomethyl compounds has been studied. This research provides insight into the isolation and characterization of fullerene bisadducts, which are important in materials science and nanotechnology (Nakamura et al., 2000).
Radiochemical Synthesis
- Pharmacokinetic and Pharmacodynamic Evaluation : Compounds like 1,2-Dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene, synthesized through related methods, are used in radiochemical studies for pharmacokinetic and pharmacodynamic evaluation, highlighting the compound's relevance in pharmaceutical research (Wang et al., 1993).
Crystallography and Materials Science
- Crystal Structures and Molecular Interactions : Studies on bromomethylsubstituted benzenes, closely related to the compound , have been conducted to understand their crystal structures and molecular interactions. These studies are crucial in the field of crystallography and materials science (Jones et al., 2012).
Mecanismo De Acción
Target of Action
Bromomethyl groups are often used in organic synthesis for their electrophilic properties . They can react with nucleophilic sites on biological targets, potentially modifying their function.
Mode of Action
The mode of action of this compound is likely to involve the bromomethyl group reacting with nucleophilic sites on its target. This could result in the formation of a covalent bond, potentially altering the target’s function . The presence of the dichloro and dimethoxy groups on the benzene ring may influence the reactivity of the bromomethyl group or the compound’s overall biological activity .
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions, a widely-used method for forming carbon-carbon bonds . This suggests that the compound could potentially interfere with biological pathways involving carbon-carbon bond formation.
Pharmacokinetics
The bromine atoms could potentially affect the compound’s lipophilicity, influencing its absorption and distribution . The compound’s metabolism could involve debromination, while excretion could occur via renal or hepatic routes .
Result of Action
Its potential to form covalent bonds with biological targets suggests it could modify their function, potentially leading to changes in cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the reactivity of the bromomethyl group could be affected by pH, while temperature could influence the compound’s stability .
Safety and Hazards
Propiedades
IUPAC Name |
3-(bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrCl2O2/c1-13-6-3-7(14-2)9(12)5(4-10)8(6)11/h3H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJPTOKPOUDFGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1Cl)CBr)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4aS,7aS)-4-((R)-1-phenylethyl)-6-tosyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B1382315.png)
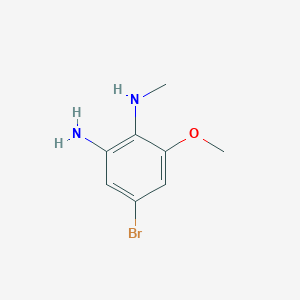
![1-[(5-amino-2-chlorophenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1382321.png)
![ethyl 2-[4-(chlorosulfonyl)-1-methyl-1H-pyrrol-2-yl]-2-oxoacetate](/img/structure/B1382322.png)

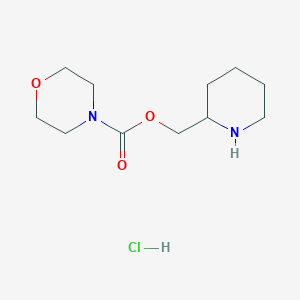

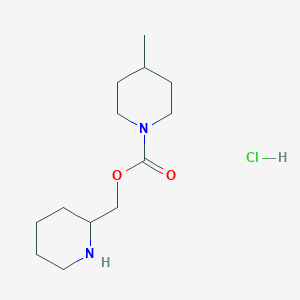
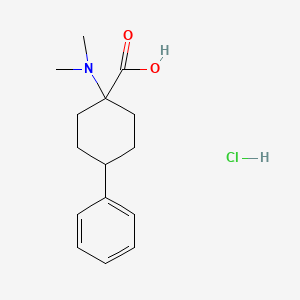
![7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1382332.png)
![tert-butyl N-{[1-(2-hydroxy-2-methylpropyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B1382333.png)
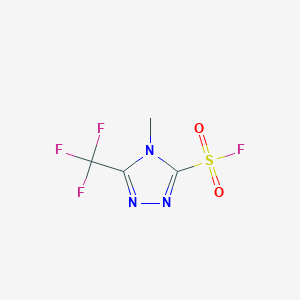
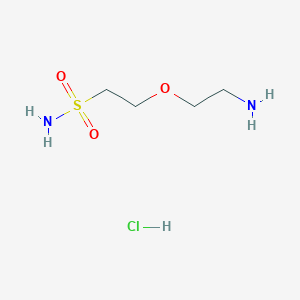
![Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid dihydrochloride](/img/structure/B1382338.png)